molecular formula C24H19N3O2 B11997599 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide CAS No. 404372-71-0

2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B11997599
CAS No.: 404372-71-0
M. Wt: 381.4 g/mol
InChI Key: FXNBLUDCXNDMAF-MFKUBSTISA-N
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Description

The compound 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide (molecular formula: C₂₄H₁₉N₃O₂) features an anthracene core linked via an (E)-configured hydrazone bridge to a 2-oxoacetamide group substituted with a 2-methylphenyl moiety . Its structural uniqueness arises from the extended π-conjugation of the anthracene ring, which may enhance aromatic stacking interactions and influence photophysical or biological properties. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (191.9 Ų) and [M+Na]⁺ (206.9 Ų) suggest moderate polarity, though experimental data on solubility, stability, and bioactivity remain unreported .

Properties

CAS No.

404372-71-0

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C24H19N3O2/c1-16-8-2-7-13-22(16)26-23(28)24(29)27-25-15-21-19-11-5-3-9-17(19)14-18-10-4-6-12-20(18)21/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

FXNBLUDCXNDMAF-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by acylation. The general synthetic route can be summarized as follows:

    Condensation Reaction: Anthracene-9-carbaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone intermediate is then acylated with 2-methylphenyl isocyanate to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazone group can be reduced to form the corresponding hydrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoacetamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety yields anthraquinone derivatives, while reduction of the hydrazone group produces hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of anticancer research.

    Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The hydrazone and oxoacetamide groups may also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Moieties

N-{2-[(2E)-2-(9-Anthrylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide ()
  • Structural Difference : Replaces the 2-methylphenyl group with a 3,4-dimethoxybenzamide.
  • The absence of anthracene reduces π-stacking capacity but may improve synthetic accessibility .
2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide ()
  • Structural Difference : Substitutes anthracene with a 3-methoxybenzylidene group and uses a 2-methoxyphenyl acetamide.
  • Impact : The smaller aromatic system (C₁₇H₁₇N₃O₄) reduces molecular weight (327.34 vs. 381.43) and hydrophobicity, favoring aqueous solubility. Methoxy groups may stabilize the hydrazone via resonance but reduce π-π interactions critical for biological target binding .
N-(4-Methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide ()
  • Structural Difference : Features a nitro group (electron-withdrawing) on the benzylidene and a 4-methoxyphenyl acetamide.

Core Structural Modifications

Quinoline-4-carboxamide Derivatives ()
  • Structural Difference: Replaces the oxoacetamide-anthracene system with a quinoline-carboxamide scaffold.
  • For example, the thiophen-2-ylmethylene substituent (in compound 21) adds heteroaromatic diversity, which may modulate antimicrobial activity .
Adamantane-Indol Derivatives ()
  • Structural Difference : Incorporates adamantane and indole rings instead of anthracene.
  • Impact : Adamantane’s rigid, lipophilic structure enhances membrane permeability, as seen in antiviral drugs. The indole moiety may interact with tryptophan residues in proteins, offering distinct biological targeting compared to anthracene .

Electronic and Steric Effects

  • Anthracene vs. Smaller Aromatic Systems : The anthracene core in the target compound provides extensive conjugation, likely increasing UV-Vis absorbance and fluorescence, which is absent in analogs with single benzene rings (e.g., ). This property could be advantageous in photodynamic therapy or as a fluorescent probe .
  • Hydrazone Stability : Electron-withdrawing groups (e.g., nitro in ) stabilize the hydrazone bridge via resonance, whereas electron-donating groups (methoxy in ) may accelerate hydrolysis. The anthracene’s electron-rich nature could intermediate these effects .

Biological Activity

The compound 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a hydrazone derivative characterized by its unique chemical structure, which includes an anthracene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H19N3O2C_{24}H_{19}N_{3}O_{2}, with a molecular weight of approximately 371.4 g/mol. The structure features an anthracene group linked to a hydrazine component and an acetamide functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that anthracene derivatives can intercalate into DNA, potentially disrupting cellular processes and leading to apoptosis in cancer cells. The hydrazone linkage may also form reactive intermediates that interact with cellular proteins, enhancing anticancer effects.
  • Antimicrobial Properties : The compound's structure allows it to interact with microbial enzymes or receptors, which may inhibit growth or induce cell death in various pathogens.

The mechanism of action for This compound involves several pathways:

  • DNA Intercalation : The anthracene moiety can intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may bind to specific enzymes involved in cellular metabolism or proliferation, leading to reduced activity and subsequent cell death.
  • Reactive Intermediate Formation : The hydrazone structure can generate reactive oxygen species (ROS) or other electrophiles that modify biomolecules within the cell.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InteractionInhibits specific metabolic enzymes

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cells demonstrated that treatment with the compound led to a significant decrease in cell viability, attributed to its ability to induce apoptosis through DNA damage mechanisms.
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.

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